3-Decyn-1-ol
Overview
Description
3-Decyn-1-ol: is an organic compound with the molecular formula C₁₀H₁₈O . It is a primary homo-propargylic alcohol derivative, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with a triple bond between the third and fourth carbon atoms. This compound is also known by its IUPAC name, dec-3-yn-1-ol . It is a colorless to pale yellow liquid with a molecular weight of 154.25 g/mol .
Mechanism of Action
Target of Action
3-Decyn-1-ol, also known as dec-3-yn-1-ol, is a primary homo-propargylic alcohol derivative It has been reported to inhibit akt1, akt2, and akt3, which are critical proteins in cell survival and proliferation pathways .
Mode of Action
It is known to undergo semi-hydrogenation in the presence of a Lindlar catalyst to form cis-3-decen-1-ol . This suggests that this compound may interact with its targets through a hydrogenation process, altering their function and leading to changes in cellular processes.
Biochemical Pathways
This compound is involved in the isomerization of 2-decyn-1-ol in the presence of the sodium salt of 1,3-diaminopropane . This suggests that this compound may play a role in lipid metabolism pathways.
Result of Action
Its toxicity has been evaluated on the green alga, pseudokirchneriella subcapitata, in terms of ec50 (median effective concentration) and noec (no observed effect level) values . This suggests that this compound may have cytotoxic effects at certain concentrations.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is sparingly soluble in water , which could affect its distribution and action in aqueous environments. Additionally, safety data suggests that it should be handled in a well-ventilated place, indicating that air exposure could influence its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Decyn-1-ol can be synthesized through the isomerization of 2-decyn-1-ol in the presence of the sodium salt of 1,3-diaminopropane . The process involves the following steps:
- A mixture of lithium and 1,3-diaminopropane is stirred at room temperature until the lithium dissolves.
- Potassium tert-butoxide is added to the mixture, followed by the addition of 2-decyn-1-ol.
- The reaction mixture is stirred and then poured into ice water, followed by extraction with hexane.
- The hexane extracts are combined, washed, dried, and concentrated to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Decyn-1-ol undergoes various chemical reactions, including:
Hydrogenation: In the presence of a Lindlar catalyst, this compound can be semi-hydrogenated to form cis-3-decen-1-ol .
Isomerization: The compound can be formed from the isomerization of 2-decyn-1-ol.
Common Reagents and Conditions:
Hydrogenation: Lindlar catalyst is used for the semi-hydrogenation process.
Isomerization: Sodium salt of 1,3-diaminopropane is used for the isomerization of 2-decyn-1-ol.
Major Products Formed:
cis-3-decen-1-ol: is formed from the semi-hydrogenation of this compound.
Scientific Research Applications
3-Decyn-1-ol has several applications in scientific research:
Comparison with Similar Compounds
- 2-Decyn-1-ol
- 5-Decyn-1-ol
- 7-Octyn-1-ol
- 10-Undecen-1-ol
Comparison: 3-Decyn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which confer distinct reactivity and properties. For example, compared to 2-decyn-1-ol , this compound has the triple bond located between the third and fourth carbon atoms, affecting its chemical behavior and applications .
Properties
IUPAC Name |
dec-3-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEQBZUDPQQIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199668 | |
Record name | 3-Decyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51721-39-2 | |
Record name | 3-Decyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051721392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Decyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Decyn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 3-decyn-1-ol in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Research highlights its use in the synthesis of various compounds:
- Insect pheromones: It's a key intermediate in synthesizing (Z)-7-eicosen-11-one and (Z)-7-nonadec-11-one, the sex pheromones of the peach fruit moth (Carposina niponensis). []
- Nonenolide natural products: It plays a crucial role in the total synthesis of (+)-microcarpalide, a nonenolide natural product. []
- 3′-Deoxyribolactones: This compound is utilized in the synthesis of 3′-deoxyribolactones, important molecules in nucleoside chemistry. []
Q2: Can this compound undergo cyclization reactions?
A2: Yes, this compound can undergo cyclization reactions when treated with specific reagents. For instance, reacting the dimethylvinylsilyl ether of this compound with tributylmanganate(II) yields 4-heptylidene-2,2,3-trimethyl-1-oxa-2-silacyclohexane. []
Q3: Are there any known challenges in the reduction of this compound derivatives?
A3: Yes, reducing ethers derived from this compound, such as the THP, ethyl, tert-butyl, and tert-butyldimethylsilyl (TBDMS) ethers, using sodium in ammonia/THF can lead to significant hydrogenolysis of the carbon-oxygen bond. This undesirable side reaction often results in a mixture of 2- and 3-decenes and a low yield of the desired (E)-homoallylic ether. []
Q4: How can the yield of (E)-3-decenol ethers be improved during the reduction of this compound derivatives?
A4: Adding 2-methyl-2-propanol (also known as tert-butanol) to the reaction mixture during the reduction of this compound ethers with sodium in ammonia/THF has been shown to significantly improve the yield of the desired (E)-3-decenol ethers. []
Q5: Is there any information on the toxicity of this compound?
A5: While not extensively studied, research suggests that this compound exhibits toxicity to aquatic organisms. In a study evaluating the toxicity of propargylic alcohols on green alga (Pseudokirchneriella subcapitata), this compound was identified as an "R51" compound, indicating toxicity with an EC50 between 1 and 10 mg L(-1). This finding highlights the need for responsible handling and disposal of this compound to minimize potential environmental risks. []
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